molecular formula C20H21N5O4 B2535827 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1203191-65-4

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No. B2535827
CAS RN: 1203191-65-4
M. Wt: 395.419
InChI Key: YDRUCZADRHZYBZ-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

The metabolism and pharmacokinetics of compounds structurally related to "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide" have been extensively studied to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, reveal how the parent compound and its metabolites are absorbed, metabolized, and excreted in humans, providing insights into optimizing dosing strategies for related compounds to ensure therapeutic efficacy while minimizing toxicity.

Therapeutic Applications

Research on compounds with mechanisms of action or chemical structures similar to "N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide" highlights their potential therapeutic applications. The investigation of specific compounds, like acetaminophen for its effects on chemical mediators involved in the closure of patent ductus arteriosus, underscores the diverse therapeutic targets these molecules can address, from inflammation to oncology.

Toxicological Assessment

The safety profile and potential toxicological risks associated with chemical compounds are critical areas of research. Studies like those on N-Ethyldeschloroketamine provide a framework for understanding the toxicological implications of novel compounds, guiding the development of safer therapeutic agents.

Environmental and Occupational Exposure

Research on the environmental and occupational exposure to chemical compounds, including their metabolites, offers valuable insights into potential health risks and the need for regulatory measures. For instance, studies on the exposure to organophosphorus and pyrethroid pesticides shed light on the widespread exposure to these compounds and the need for monitoring and mitigating their health impacts.

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-12-9-18(26)23-20(21-12)25-17(10-16(24-25)13-3-4-13)22-19(27)11-29-15-7-5-14(28-2)6-8-15/h5-10,13H,3-4,11H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRUCZADRHZYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide

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